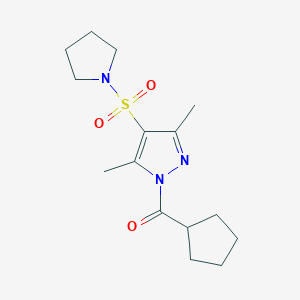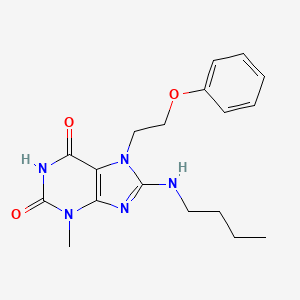
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole, or CPDMP, is an organic compound with a wide range of potential applications in chemical synthesis and scientific research. CPDMP is a member of the pyrazole family of heterocyclic compounds, which are composed of five carbon atoms and two nitrogen atoms arranged in a ring structure. CPDMP is a versatile compound due to its ability to react with a variety of other compounds, allowing it to be used as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory drugs. In addition, CPDMP is being investigated for its potential applications in scientific research, including its use as a molecular probe for studying biochemical and physiological processes. In
科学的研究の応用
CPDMP has been used as a molecular probe for studying biochemical and physiological processes. It has been used to study the effects of various drugs on the activity of enzymes, as well as to study the mechanism of action of various drugs. In addition, CPDMP has been used to study the effects of various compounds on the regulation of gene expression. It has also been used to study the effects of various compounds on the structure and function of proteins.
作用機序
CPDMP is believed to act as an inhibitor of enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical and physiological processes. CPDMP binds to these enzymes and blocks their activity, thus preventing the enzymes from carrying out their normal functions. In addition, CPDMP has been shown to interact with other molecules, such as DNA, which may also affect the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
CPDMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical and physiological processes. In addition, CPDMP has been shown to interact with other molecules, such as DNA, which may also affect the regulation of biochemical and physiological processes.
実験室実験の利点と制限
CPDMP has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, CPDMP is a highly versatile compound, allowing it to be used as a building block for the synthesis of other compounds. However, CPDMP has several limitations for use in laboratory experiments. It is a relatively expensive compound, making it difficult to obtain in large quantities. In addition, CPDMP is a relatively reactive compound, making it difficult to store and handle.
将来の方向性
CPDMP has potential applications in a variety of fields, including drug discovery, drug development, and medical research. It has been used as a molecular probe for studying the effects of various drugs on the activity of enzymes, as well as to study the mechanism of action of various drugs. In addition, CPDMP has been used to study the effects of various compounds on the regulation of gene expression. CPDMP also has potential applications in the development of new drugs, as it has been used to study the effects of various compounds on the structure and function of proteins. Finally, CPDMP has potential applications in medical research, as it has been used to study the effects of various compounds on the regulation of biochemical and physiological processes.
合成法
CPDMP can be synthesized through a variety of methods, such as the N-alkylation of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl chloride. This method involves the reaction of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product. Other methods for the synthesis of CPDMP include the reaction of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl bromide or pyrrolidine-1-sulfonyl iodide in the presence of a base, such as potassium carbonate.
特性
IUPAC Name |
cyclopentyl-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-11-14(22(20,21)17-9-5-6-10-17)12(2)18(16-11)15(19)13-7-3-4-8-13/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCSZYWOUTXSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6499741.png)
![3-(2-chlorophenyl)-5-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-1,2-oxazole-4-carboxamide](/img/structure/B6499743.png)
![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)
![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)naphthalene-1-carboxamide](/img/structure/B6499755.png)
![2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499759.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499764.png)

![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6499785.png)

![2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499814.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6499817.png)
![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B6499820.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B6499828.png)